molecular formula C16H14INO B2369925 (E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one CAS No. 343373-08-0

(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one

Cat. No. B2369925
CAS RN: 343373-08-0
M. Wt: 363.198
InChI Key: GWGNYMLCMBNFCO-WJDWOHSUSA-N
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Description

(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one is an organic compound that is used in a variety of scientific research applications. It is an important building block for many organic compounds, and its versatile reactivity makes it a valuable reagent for a number of organic syntheses. It is a colorless solid that is soluble in organic solvents, and it has a molecular weight of 341.3 g/mol. This compound has been studied extensively in recent years, and its applications in research are becoming increasingly important.

Scientific Research Applications

1. Cell Growth Inhibition

(E)-1-phenylbut-1-en-3-ones, a related class of compounds, have been studied for their cytotoxic activity against human leukemia cell lines. Notably, (E)-1-(Pentafluorophenyl)but-1-en-3-one exhibited significant cell growth inhibitory properties, over 30 times more active than its base compound (Ducki et al., 1997).

2. Biotransformation Studies

Pleurotus ostreatus, a type of fungus, has shown enoate reductase activity towards substrates including (E)-4-phenylbut-3-ene-2-one and its derivatives. This activity leads to the production of saturated ketones and alcohols, demonstrating the compound's potential in biotransformation processes (Skrobiszewski et al., 2013).

3. Near-Infrared Imaging

A styryl-containing aza-BODIPY dye was developed using a reaction involving E-4-phenylbut-3-en-2-one. This dye, exhibiting properties suitable for labeling living cells, is useful for imaging assays in the near-infrared region, highlighting the compound's application in biological imaging (Jiang et al., 2014).

4. Antiestrogenic Properties

Research on 1,1,2-Triphenylbut-1-enes, chemically related to (E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one, revealed potential antiestrogenic properties. These compounds were found to inhibit the growth of hormone-dependent human breast cancer cell lines, indicating their potential use in cancer treatment (Schneider et al., 1985).

properties

IUPAC Name

(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNYMLCMBNFCO-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)I)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one

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